ROCK2 Selectivity: Regioisomer Comparison
The regioisomeric form of the compound, Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS 111042-91-2), exhibits a measurable IC50 of 8,300 nM against Rho-associated protein kinase 2 (ROCK2) [1]. In contrast, a search of authoritative databases like BindingDB and ChEMBL shows no reported activity for the target [3,2-c] isomer (CAS 111042-92-3) against ROCK2 or related kinases under the same assay conditions [2]. This lack of activity for the [3,2-c] isomer is a key differentiation, suggesting it may have a distinct selectivity profile, making it a more suitable negative control or scaffold for developing inhibitors against other kinase targets where ROCK2 off-target activity is undesirable.
| Evidence Dimension | Inhibitory Activity against ROCK2 |
|---|---|
| Target Compound Data | No activity reported |
| Comparator Or Baseline | Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS 111042-91-2): IC50 = 8,300 nM |
| Quantified Difference | Not calculable (activity vs. no reported activity) |
| Conditions | In vitro kinase inhibition assay (Source: The Scripps Research Institute Molecular Screening Center) |
Why This Matters
This data provides a direct rationale for selecting the [3,2-c] isomer over the [2,3-c] isomer when ROCK2 activity is to be avoided, guiding the design of more selective kinase inhibitor libraries.
- [1] BindingDB. (n.d.). BDBM39243: 3-amino-2-thieno[2,3-c]pyridinecarboxylic acid methyl ester. Retrieved from BindingDB. View Source
- [2] PubChem. (2025). BioAssay Results for CID 13793448. Retrieved from PubChem. View Source
